molecular formula C35H49N9O10S B6354796 ((R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin CAS No. 87876-22-0

((R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin

Cat. No. B6354796
CAS RN: 87876-22-0
M. Wt: 787.9 g/mol
InChI Key: FFPGOXRWUARKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin, also known as (R)-Phalloidin, is a naturally occurring toxin derived from the Amanita phalloides mushroom. It is a small, cyclic peptide composed of seven amino acids and is a potent inhibitor of actin polymerization. It has been studied extensively for its biochemical, physiological, and pharmacological properties, and its potential use in laboratory experiments.

Scientific Research Applications

(R)-Phalloidin has a variety of scientific research applications. It has been used to study the structure and function of actin filaments, to investigate the effects of actin polymerization on cell motility, and to study the effects of actin-binding proteins on cell morphology. Additionally, (R)-Phalloidin has been used to study the effects of actin-binding drugs on cell motility, as well as the effects of actin-binding proteins on cell signaling pathways.

Mechanism Of Action

(R)-Phalloidin binds to the barbed end of actin filaments, inhibiting the polymerization of actin monomers. This prevents the formation of actin filaments and disrupts the normal organization of the actin cytoskeleton. This disruption of the actin cytoskeleton results in a decrease in cell motility and an increase in cell death.
Biochemical and Physiological Effects
(R)-Phalloidin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the polymerization of actin monomers, resulting in a decrease in cell motility and an increase in cell death. Additionally, (R)-Phalloidin has been shown to inhibit the activity of actin-binding proteins, resulting in a decrease in cell signaling pathways. Finally, (R)-Phalloidin has been shown to inhibit the formation of actin filaments, resulting in a decrease in cell shape and size.

Advantages And Limitations For Lab Experiments

The use of (R)-Phalloidin in laboratory experiments has several advantages and limitations. One of the advantages is that it is a potent inhibitor of actin polymerization, allowing for the study of actin-binding proteins and their effects on cell motility and signaling pathways. Additionally, (R)-Phalloidin can be synthesized using several methods, allowing for the production of large quantities of the peptide. However, (R)-Phalloidin is also limited by its toxicity, as it can be toxic to cells at high concentrations.

Future Directions

The potential of (R)-Phalloidin for use in laboratory experiments is vast and there are numerous avenues for future research. One potential future direction is the development of novel methods for synthesizing (R)-Phalloidin, such as the use of enzymes or chemical reactions. Additionally, further research could be conducted on the mechanism of action of (R)-Phalloidin, particularly its effects on actin-binding proteins and their effects on cell motility and signaling pathways. Finally, future research could be conducted on the use of (R)-Phalloidin in drug development, such as the development of drugs that target actin-binding proteins.

Synthesis Methods

(R)-Phalloidin can be synthesized using several methods, including solid-phase peptide synthesis (SPPS), chemical synthesis, and recombinant expression. SPPS is the most commonly used method for synthesizing (R)-Phalloidin and involves the stepwise assembly of the peptide on a solid support. The chemical synthesis method involves the use of chemical reactions to assemble the peptide, while the recombinant expression method involves the expression of the peptide in a recombinant system.

properties

IUPAC Name

28-(3-amino-2-hydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N9O10S/c1-15-27(47)39-22-10-20-19-7-5-6-8-21(19)42-33(20)55-13-24(34(53)44-12-18(46)9-25(44)31(51)38-15)41-32(52)26(17(3)45)43-28(48)16(2)37-30(50)23(40-29(22)49)11-35(4,54)14-36/h5-8,15-18,22-26,42,45-46,54H,9-14,36H2,1-4H3,(H,37,50)(H,38,51)(H,39,47)(H,40,49)(H,41,52)(H,43,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPGOXRWUARKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CN)O)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta-Aminophalloin

CAS RN

87876-22-0
Record name Phalloidin, 7-(5-amino-4-hydroxy-L-leucine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087876220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87876-22-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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